

## ND-2110 discovery and development history

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |         |           |
|----------------------|---------|-----------|
| Compound Name:       | ND-2110 |           |
| Cat. No.:            | B609506 | Get Quote |

An In-depth Technical Guide to the Discovery and Development of Osimertinib

#### Introduction

Osimertinib, marketed under the brand name Tagrisso, is a third-generation, irreversible epidermal growth factor receptor (EGFR) tyrosine kinase inhibitor (TKI).[1][2][3] It was developed by AstraZeneca and represents a paradigm of structure-based drug design to address acquired resistance to earlier-generation EGFR inhibitors in non-small cell lung cancer (NSCLC).[4][5] This guide provides a detailed overview of the discovery, mechanism of action, and preclinical and clinical development of Osimertinib for researchers, scientists, and drug development professionals.

# Discovery History: Addressing a Critical Unmet Need

The development of Osimertinib was driven by a pressing clinical challenge: acquired resistance to first-generation (e.g., gefitinib, erlotinib) and second-generation (e.g., afatinib) EGFR-TKIs. While these drugs were effective in patients with NSCLC harboring activating EGFR mutations (such as exon 19 deletions or the L858R mutation), resistance typically developed within 12-14 months.[6] The most common mechanism, accounting for over 50% of resistance cases, was the emergence of a secondary "gatekeeper" mutation, T790M, in the EGFR kinase domain.[7][8][9]

The drug discovery program that led to Osimertinib was initiated at AstraZeneca in 2009.[5] The goal was to develop a TKI that could potently inhibit EGFR with the T790M resistance







mutation, maintain activity against the initial sensitizing mutations, and, crucially, spare wild-type (WT) EGFR to minimize toxicity-related side effects like rash and diarrhea.[3][10]

A structure-guided design strategy was employed, starting with the screening of compounds for selective activity against the T790M mutant form of EGFR.[4][5] This medicinal chemistry effort led to the identification of a lead compound which was optimized to improve its potency, selectivity, and pharmacokinetic properties. This process culminated in the selection of AZD9291 (later named Osimertinib) in 2012 as the clinical candidate.[2] The compound's unique pyrimidine-based structure allowed it to form a covalent bond with a specific cysteine residue in the EGFR active site, leading to irreversible inhibition.[9]

#### **Mechanism of Action**

EGFR is a receptor tyrosine kinase that plays a vital role in regulating cell proliferation and survival through downstream signaling cascades.[11][12] In certain NSCLC tumors, activating mutations cause the EGFR pathway to become constitutively active, driving uncontrolled cell growth.[13][14]

Osimertinib exerts its therapeutic effect by irreversibly binding to the kinase domain of mutant EGFR.[15] It forms a covalent bond with the cysteine-797 residue within the ATP-binding pocket.[8][10] This action blocks the phosphorylation of EGFR and the activation of downstream pro-survival signaling pathways, including the PI3K/Akt/mTOR and Ras/Raf/MAPK pathways.[10][11][15] A key advantage of Osimertinib is its high selectivity for mutant forms of EGFR (including T790M, L858R, and exon 19 deletions) over the wild-type form, which is believed to contribute to its favorable safety profile compared to earlier generation TKIs.[3][10] [16]





Click to download full resolution via product page

EGFR signaling pathway and Osimertinib's mechanism of action.





## **Preclinical Development and Key Experiments**

The preclinical evaluation of Osimertinib provided strong evidence of its potency, selectivity, and in vivo efficacy, supporting its advancement into clinical trials.

#### **Experimental Workflow**

The preclinical development followed a logical progression from initial biochemical assays to cell-based studies and finally to animal models to confirm the drug's therapeutic potential.





Click to download full resolution via product page

Preclinical development workflow for Osimertinib.



#### In Vitro Studies: Potency and Selectivity

Experimental Protocol: EGFR Kinase Inhibition Assay

- Objective: To determine the half-maximal inhibitory concentration (IC50) of Osimertinib against various forms of the EGFR enzyme.
- Methodology: Recombinant EGFR proteins (wild-type, L858R, L858R/T790M, ex19del/T790M) were incubated in a reaction buffer containing ATP and a substrate peptide. Varying concentrations of Osimertinib were added to the reaction wells. The kinase reaction was allowed to proceed for a specified time at room temperature. The level of substrate phosphorylation, indicative of enzyme activity, was then quantified using methods such as ELISA or fluorescence-based assays. IC50 values were calculated by fitting the doseresponse data to a sigmoidal curve.

Experimental Protocol: Cell Proliferation Assay

- Objective: To assess the effect of Osimertinib on the growth of NSCLC cell lines with different EGFR mutation statuses.
- Methodology: Human NSCLC cell lines, such as H1975 (harboring L858R and T790M mutations) and PC-9 (harboring an exon 19 deletion), were seeded in 96-well plates.[10]
   After allowing the cells to adhere, they were treated with a range of Osimertinib concentrations for 72 hours. Cell viability was measured using a colorimetric assay like MTS or a luminescence-based assay like CellTiter-Glo, which quantifies ATP levels as an indicator of metabolically active cells. The IC50 values for cell growth inhibition were then determined.

Data Presentation: In Vitro Potency and Selectivity of Osimertinib



| Cell Line                                                                         | EGFR Mutation Status | Osimertinib IC50 (nM) |
|-----------------------------------------------------------------------------------|----------------------|-----------------------|
| PC-9                                                                              | Exon 19 deletion     | < 15                  |
| H1975                                                                             | L858R / T790M        | < 15                  |
| A431                                                                              | Wild-Type (WT)       | 480 - 1865            |
| (Data are representative values compiled from published preclinical studies) [10] |                      |                       |

The results demonstrated that Osimertinib potently inhibited EGFR phosphorylation in cell lines with both sensitizing and T790M mutations at significantly lower concentrations than those required to inhibit wild-type EGFR.[10]

#### In Vivo Studies: Efficacy and Brain Penetration

Experimental Protocol: NSCLC Tumor Xenograft Model

- Objective: To evaluate the anti-tumor efficacy of Osimertinib in a living organism.
- Methodology: Immunocompromised mice (e.g., SCID or nude mice) were subcutaneously injected with human NSCLC cells, such as PC9 or H1975.[17][18] Once tumors reached a palpable size (e.g., 100-200 mm³), the mice were randomized into treatment and control groups. The treatment group received daily oral doses of Osimertinib, while the control group received a vehicle solution. Tumor volume and mouse body weight were measured regularly (e.g., twice weekly) throughout the study. At the end of the study, tumors were excised for further analysis.

Experimental Protocol: Brain Metastasis Model

- Objective: To assess the ability of Osimertinib to cross the blood-brain barrier and treat intracranial tumors.
- Methodology: A brain metastasis model was established by intracardiac or intracranial injection of luciferase-tagged NSCLC cells (e.g., PC9-Luc) into mice.[17][18] Tumor growth in



the brain was monitored non-invasively using bioluminescence imaging. Once brain metastases were confirmed, mice were treated with Osimertinib or other EGFR-TKIs. The effect on tumor burden was quantified by changes in bioluminescence signal over time.[18] Preclinical studies showed that Osimertinib had greater penetration of the mouse blood-brain barrier compared to gefitinib, rociletinib, or afatinib and induced sustained tumor regression in a mouse brain metastases model.[19]

Data Presentation: Brain-to-Plasma Concentration Ratios

| Compound                                                                      | Brain-to-Plasma Ratio (Mouse) |  |
|-------------------------------------------------------------------------------|-------------------------------|--|
| Osimertinib                                                                   | ~2.0                          |  |
| Gefitinib                                                                     | ~0.2                          |  |
| Rociletinib                                                                   | ~0.1                          |  |
| Afatinib                                                                      | ~0.05                         |  |
| (Data are representative values from preclinical comparative studies)[19][20] |                               |  |

## **Clinical Development and Efficacy**

Osimertinib underwent a rapid clinical development program, receiving breakthrough therapy designation from the FDA in 2014.[2] The AURA series of trials demonstrated its efficacy in patients who had progressed on prior EGFR-TKI therapy. The FLAURA trial subsequently established its superiority over first-generation TKIs in the first-line setting.[21][22]

Data Presentation: Key Clinical Trial Efficacy Data



| Trial<br>(Setting)                                   | Treatment<br>Arm | Comparator<br>Arm         | Median PFS  | Overall<br>Survival<br>(OS) | Objective<br>Response<br>Rate (ORR) |
|------------------------------------------------------|------------------|---------------------------|-------------|-----------------------------|-------------------------------------|
| AURA3 (2nd-<br>Line,<br>T790M+)                      | Osimertinib      | Platinum-<br>Pemetrexed   | 10.1 months | 4.4 months                  | 71%                                 |
| FLAURA (1st-<br>Line)                                | Osimertinib      | Erlotinib or<br>Gefitinib | 18.9 months | 10.2 months                 | 77%                                 |
| LAURA<br>(Stage III,<br>post-<br>chemoradiati<br>on) | Osimertinib      | Placebo                   | 39.1 months | 5.6 months                  | N/A                                 |
| (PFS: Progression- Free Survival)[21] [22][23]       |                  |                           |             |                             |                                     |

Based on these robust data, Osimertinib received its initial FDA approval in November 2015 for second-line treatment of metastatic EGFR T790M mutation-positive NSCLC.[2][5] This was later expanded to include first-line treatment for patients with EGFR-mutated NSCLC and as an adjuvant therapy after tumor resection.[1][4]

## **Acquired Resistance to Osimertinib**

Despite its efficacy, resistance to Osimertinib eventually develops. Understanding these mechanisms is crucial for developing next-generation therapies. Resistance can be broadly categorized as EGFR-dependent or EGFR-independent.

 EGFR-Dependent: The most common on-target resistance mechanism is the acquisition of a tertiary mutation in the EGFR gene, C797S, which prevents the covalent binding of Osimertinib.[7][8]



EGFR-Independent: These "bypass" mechanisms involve the activation of alternative signaling pathways that allow cancer cells to survive and proliferate despite EGFR inhibition. The most frequently observed bypass track is the amplification of the MET proto-oncogene.
 [8][24] Other mechanisms include HER2 amplification and activation of the RAS-MAPK pathway.[24]



Click to download full resolution via product page

Mechanisms of acquired resistance to Osimertinib.

#### Conclusion

The development of Osimertinib is a landmark achievement in precision oncology. Its success stems from a deep understanding of the molecular basis of resistance to previous therapies, a highly effective structure-based drug design strategy that yielded a potent and selective inhibitor, and a well-executed clinical development program that demonstrated clear benefits



for patients. The story of Osimertinib serves as an exemplary case study in modern drug discovery and development, highlighting the power of targeting specific genetic alterations in cancer.

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

#### References

- 1. The pre-clinical discovery and development of osimertinib used to treat non-small cell lung cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Osimertinib Wikipedia [en.wikipedia.org]
- 3. go.drugbank.com [go.drugbank.com]
- 4. tandfonline.com [tandfonline.com]
- 5. The structure-guided discovery of osimertinib: the first U.S. FDA approved mutant selective inhibitor of EGFR T790M PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. Osimertinib Resistance: Molecular Mechanisms and Emerging Treatment Options PMC [pmc.ncbi.nlm.nih.gov]
- 8. Mechanisms of resistance to osimertinib PMC [pmc.ncbi.nlm.nih.gov]
- 9. aacrjournals.org [aacrjournals.org]
- 10. Osimertinib in the treatment of non-small-cell lung cancer: design, development and place in therapy PMC [pmc.ncbi.nlm.nih.gov]
- 11. What is the mechanism of Osimertinib mesylate? [synapse.patsnap.com]
- 12. Epidermal Growth Factor Receptor (EGFR) Pathway, Yes-Associated Protein (YAP) and the Regulation of Programmed Death-Ligand 1 (PD-L1) in Non-Small Cell Lung Cancer (NSCLC) - PMC [pmc.ncbi.nlm.nih.gov]
- 13. aacrjournals.org [aacrjournals.org]
- 14. EGFR Mutation and Lung Cancer: What is it and how is it treated? [Icfamerica.org]
- 15. What is the mechanism of action of Osimertinib mesylate? [synapse.patsnap.com]



- 16. aacrjournals.org [aacrjournals.org]
- 17. aacrjournals.org [aacrjournals.org]
- 18. researchgate.net [researchgate.net]
- 19. Preclinical Comparison of Osimertinib with Other EGFR-TKIs in EGFR-Mutant NSCLC Brain Metastases Models, and Early Evidence of Clinical Brain Metastases Activity PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. scispace.com [scispace.com]
- 21. Overall Survival with Osimertinib in Untreated, EGFR-Mutated Advanced NSCLC -PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. Efficacy of TAGRISSO® (osimertinib) in Metastatic EGFRm NSCLC [tagrissohcp.com]
- 23. hcn.health [hcn.health]
- 24. [PDF] Resistance mechanisms to osimertinib in EGFR-mutated non-small cell lung cancer | Semantic Scholar [semanticscholar.org]
- To cite this document: BenchChem. [ND-2110 discovery and development history]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b609506#nd-2110-discovery-and-development-history]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:**The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote





## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com